molecular formula C19H24N4O3S B2371345 8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-85-3

8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2371345
CAS No.: 476481-85-3
M. Wt: 388.49
InChI Key: PKKJRYQWRZBIJY-UHFFFAOYSA-N
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Description

8-[(2-Hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine-2,6-dione analogue with substitutions at positions 1, 3, 7, and 8 of the heterocyclic core. Key structural features include:

  • Position 1: Methyl group.
  • Position 3: Methyl group.
  • Position 7: 3-Phenylpropyl chain, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

8-(2-hydroxypropylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-13(24)12-27-18-20-16-15(17(25)22(3)19(26)21(16)2)23(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,13,24H,7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKJRYQWRZBIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-85-3
Record name 8-[(2-HYDROXYPROPYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

The compound 8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 476481-85-3 , is a modified purine derivative with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of purine derivatives, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_4O_2S, and it exhibits properties typical of both purines and sulfanyl derivatives.

  • Inhibition of Enzymatic Activity :
    • The compound may act as an inhibitor of various enzymes involved in nucleotide metabolism, which can influence cell proliferation and apoptosis.
  • Antioxidant Properties :
    • Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cells.
  • Modulation of Signaling Pathways :
    • It may interact with signaling pathways related to inflammation and cellular stress responses.

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds can exhibit anticancer properties. For instance:

  • Case Study : In vitro studies on similar compounds have shown that they can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various pathogens.

  • Research Findings : Studies have demonstrated that sulfanyl-containing compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes.

Anti-inflammatory Effects

Research indicates that purine derivatives can modulate inflammatory responses.

  • Case Study : In animal models, administration of similar compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryModulation of cytokines

Research Findings

  • Anticancer Studies :
    • A study published in Cancer Research highlighted the effectiveness of purine derivatives in inhibiting tumor growth in xenograft models.
  • Microbial Inhibition :
    • A paper in Journal of Antimicrobial Chemotherapy reported that similar compounds showed significant inhibitory effects against Gram-positive bacteria.
  • Inflammation Modulation :
    • Research published in The Journal of Immunology demonstrated decreased inflammation markers in treated mice models.

Scientific Research Applications

Pharmacological Applications

1. Respiratory Therapy
Proxyphylline has been studied for its bronchodilator effects. It is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound works by relaxing bronchial muscles and improving airflow in patients suffering from these ailments.

2. Caffeine-like Effects
Research indicates that Proxyphylline has stimulant properties similar to caffeine. It can enhance alertness and improve cognitive function, making it a potential candidate for treating fatigue-related disorders .

3. Anti-inflammatory Properties
Proxyphylline exhibits anti-inflammatory effects that may benefit conditions characterized by inflammation. Studies have shown that it can reduce markers of inflammation in various biological models, suggesting its potential use in inflammatory diseases .

Case Study 1: Efficacy in Asthma Treatment

A clinical trial involving 150 patients with asthma demonstrated that Proxyphylline significantly improved lung function compared to a placebo group. Patients showed a 25% increase in forced expiratory volume (FEV1) after four weeks of treatment.

Case Study 2: Cognitive Enhancement

In a double-blind study with 100 participants, Proxyphylline was administered to assess its effects on cognitive performance. Results indicated a notable improvement in attention and reaction time compared to the control group, highlighting its potential as a cognitive enhancer.

Data Tables

Application Area Effect Study Reference
Respiratory TherapyBronchodilationClinical Trial A
Cognitive EnhancementImproved AttentionClinical Trial B
Anti-inflammatoryReduced Inflammation MarkersResearch Study C

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and similarities with selected analogues:

Compound Name Position 1 Position 3 Position 7 Position 8 Substituent Molecular Weight Key Properties/Activities
Target Compound Methyl Methyl 3-Phenylpropyl 2-Hydroxypropylsulfanyl ~390* Unreported (structural focus)
8-[(3-Hydroxypropyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione H Methyl 3-Phenylpropyl 3-Hydroxypropylsulfanyl 374.459 Increased hydrophilicity
7-Benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione Methyl Methyl Benzyl Phenyl 346.38 Higher lipophilicity
8-[(3-Chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione H Methyl 3-Methylbutyl 3-Chloro-2-hydroxypropylsulfanyl ~404† Enhanced electronic effects (Cl)
7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione Methyl Methyl 2-Hydroxy-3-(2-methylphenoxy)propyl Sulfanyl (SH) ~420† Antioxidant potential

*Estimated based on structural similarity to .
†Calculated from molecular formula.

Key Observations:

Phenoxy or phenylthio groups (e.g., ) enhance antihistaminic activity, suggesting that the target’s 3-phenylpropyl group may favor similar hydrophobic interactions.

Position 8 Substituents :

  • The 2-hydroxypropylsulfanyl group in the target compound balances hydrophilicity (via hydroxyl) and sulfur-mediated hydrogen bonding, contrasting with 3-hydroxypropylsulfanyl () or chloro-hydroxypropylsulfanyl (). Chlorine in may enhance membrane permeability but reduce solubility.

Methylation Patterns: 1,3-Dimethylation (target and ) is associated with metabolic stability compared to mono-methylated analogues ().

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